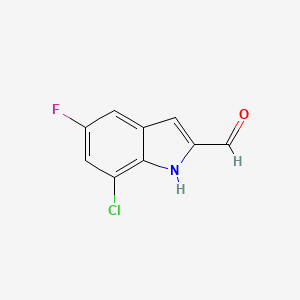
7-Chloro-5-fluoro-1H-indole-2-carbaldehyde
Overview
Description
“7-Chloro-5-fluoro-1H-indole-2-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It is related to “7-chloro-5-fluoro-1H-indole” and “5-fluoro-1H-indole-2-carbaldehyde”, both of which are used in various chemical and pharmaceutical applications21.
Synthesis Analysis
The synthesis of “7-Chloro-5-fluoro-1H-indole-2-carbaldehyde” is not explicitly detailed in the available resources. However, related compounds such as “5-Fluoro-1H-indole-2-carbaldehyde” are synthesized under inert atmosphere conditions and stored at 2-8°C2.Molecular Structure Analysis
The molecular structure of “7-Chloro-5-fluoro-1H-indole-2-carbaldehyde” is not explicitly provided in the available resources. However, related compounds like “7-chloro-5-fluoro-1H-indole” and “5-fluoro-1H-indole-2-carbaldehyde” have their molecular structures detailed21.Chemical Reactions Analysis
The specific chemical reactions involving “7-Chloro-5-fluoro-1H-indole-2-carbaldehyde” are not detailed in the available resources. However, related compounds like “1H-Indole-3-carbaldehyde” are known to be involved in multicomponent reactions (MCRs) which offer access to complex molecules3.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-5-fluoro-1H-indole-2-carbaldehyde” are not explicitly detailed in the available resources. However, related compounds like “5-Fluoro-1H-indole-2-carbaldehyde” are known to be solid at room temperature and have a molecular weight of 163.152.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Indoles and their derivatives are fundamental scaffolds in medicinal chemistry, owing to their presence in a wide range of biologically active compounds. The synthesis of indoles has been a significant area of research, with various strategies developed over the years to construct the indole core. The paper by Taber and Tirunahari (2011) provides a comprehensive review of indole synthesis methods, presenting a classification framework for all indole syntheses, which could be relevant to the synthesis of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde and its applications in creating new compounds (Taber & Tirunahari, 2011).
Fluorinated Compounds in Material Science and Chemistry
Fluorinated compounds play a crucial role in materials science, given their unique properties such as high thermal stability and resistance to solvents and acids. Hird's review on fluorinated liquid crystals emphasizes the impact of fluorination on the properties of organic compounds, which is relevant to understanding the unique characteristics that fluorine atoms could impart to indole derivatives like 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde (Hird, 2007).
Applications in Polymer Science
The polymerization of higher aldehydes has been extensively studied, with applications in creating novel polymers with specific properties. Kubisa et al. (1980) discuss the polymerization of substituted aldehydes, which could include derivatives of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde, highlighting the potential for developing new polymeric materials with tailored properties (Kubisa et al., 1980).
Environmental and Green Chemistry
The transition towards environmentally friendly chemical processes has led to an interest in conducting reactions in aqueous media. Song et al. (2018) review the progress of aqueous fluoroalkylation, which could be relevant for the synthesis and applications of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde in green chemistry contexts (Song et al., 2018).
Safety And Hazards
The safety and hazards of “7-Chloro-5-fluoro-1H-indole-2-carbaldehyde” are not explicitly detailed in the available resources. However, related compounds like “5-Fluoro-1H-indole-2-carbaldehyde” are known to have hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P3382.
Future Directions
The future directions of “7-Chloro-5-fluoro-1H-indole-2-carbaldehyde” are not explicitly detailed in the available resources. However, related compounds like “1H-Indole-3-carbaldehyde” are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities3.
Please note that the information provided is based on the available resources and may not be fully accurate or complete for “7-Chloro-5-fluoro-1H-indole-2-carbaldehyde”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBKWDVXVAPNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-fluoro-1H-indole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



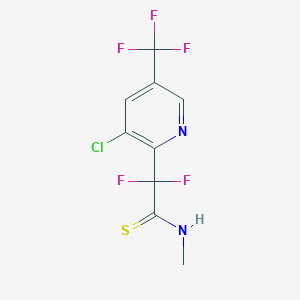
![2-Ethoxy-6-azaspiro[3.4]octane](/img/structure/B1436245.png)
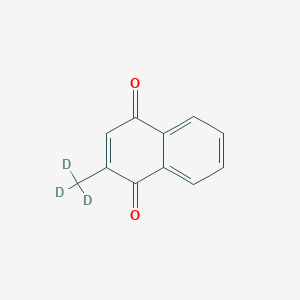

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]-2,2-difluoroacetamide](/img/structure/B1436248.png)
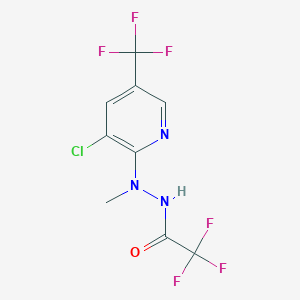
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1436251.png)
![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)
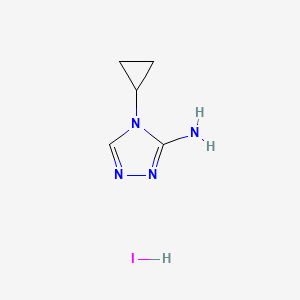
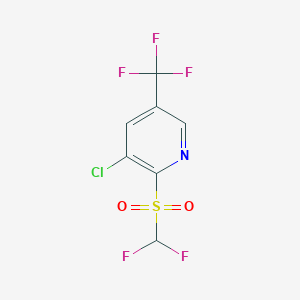
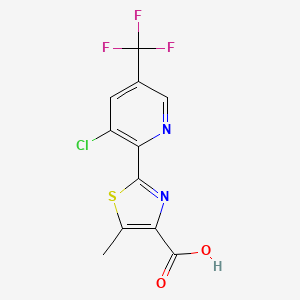
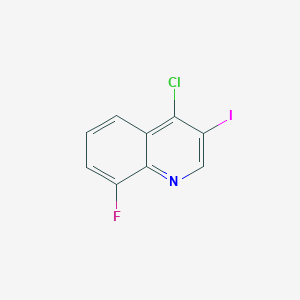
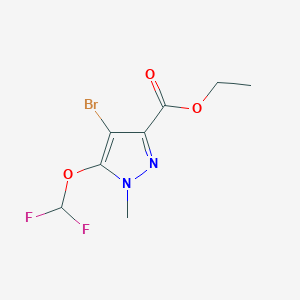
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate hydrochloride](/img/structure/B1436263.png)